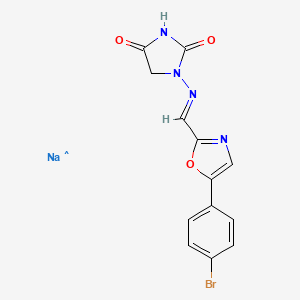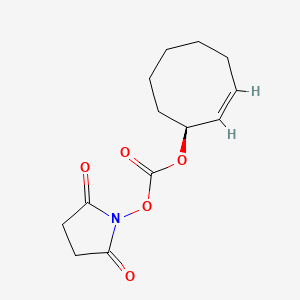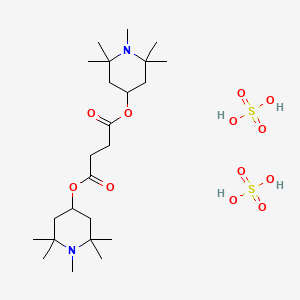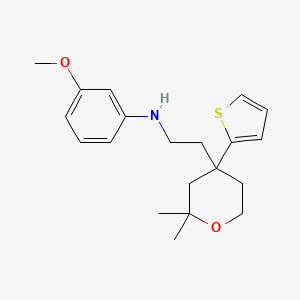
Icmt-IN-29
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-29 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular pharmacology .
Métodos De Preparación
The synthesis of Icmt-IN-29 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to meet the demand for research and development .
Análisis De Reacciones Químicas
Icmt-IN-29 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Icmt-IN-29 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of ICMT and its effects on protein prenylation.
Biology: Helps in understanding the role of ICMT in cellular processes and its impact on cell signaling pathways.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells by targeting ICMT.
Industry: Utilized in the development of new therapeutic agents and in the study of protein modifications
Mecanismo De Acción
Icmt-IN-29 exerts its effects by inhibiting the activity of ICMT, which is responsible for the methylation of isoprenylated cysteine residues in proteins. This inhibition disrupts the post-translational modification of proteins, leading to altered cellular functions. The molecular targets include proteins involved in cell signaling pathways, such as the Ras family of GTPases. The inhibition of ICMT can induce autophagy and apoptosis in cancer cells, thereby impairing tumor growth .
Comparación Con Compuestos Similares
Icmt-IN-29 is compared with other ICMT inhibitors such as cysmethynil and indole-based inhibitors. While cysmethynil is a prototypical inhibitor, this compound has shown higher potency and specificity. The unique structural features of this compound contribute to its enhanced activity and selectivity. Similar compounds include:
Cysmethynil: An early ICMT inhibitor with moderate potency.
Indole-based inhibitors: Developed through high-throughput screening and optimization for improved efficacy
This compound stands out due to its superior inhibitory activity and potential therapeutic applications, making it a valuable compound in the study of ICMT and related biological processes.
Propiedades
Fórmula molecular |
C20H27NO2S |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C20H27NO2S/c1-19(2)15-20(10-12-23-19,18-8-5-13-24-18)9-11-21-16-6-4-7-17(14-16)22-3/h4-8,13-14,21H,9-12,15H2,1-3H3 |
Clave InChI |
FBMPZZFXBPBSFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


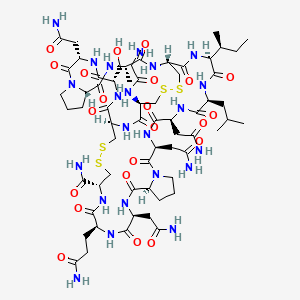

![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
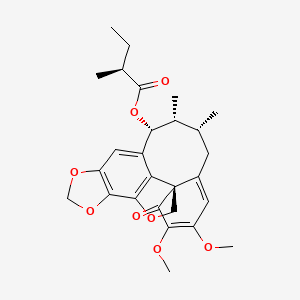
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
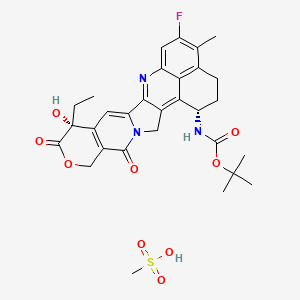
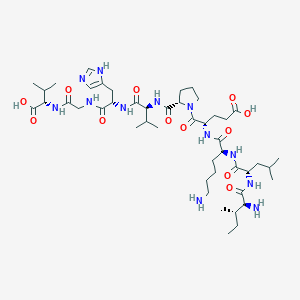
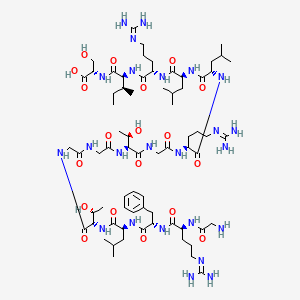
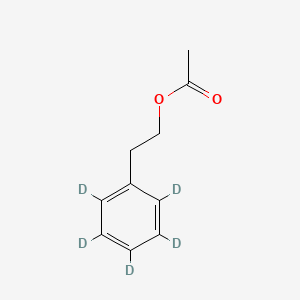
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
